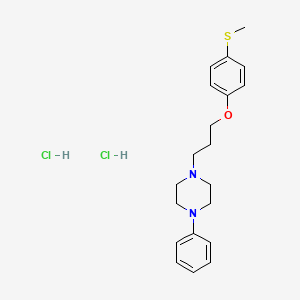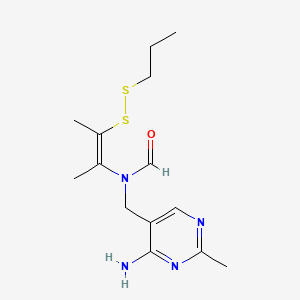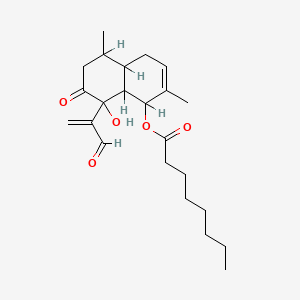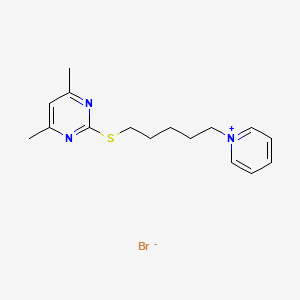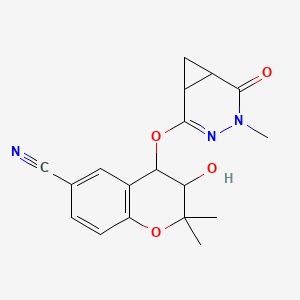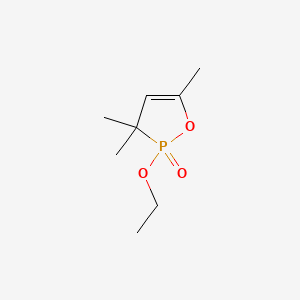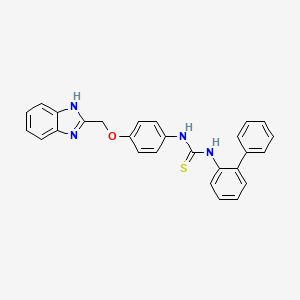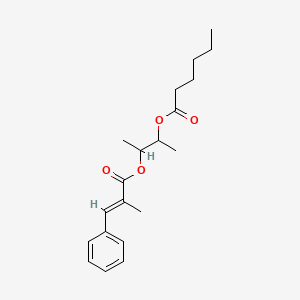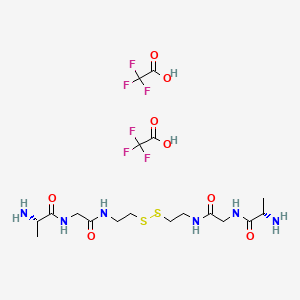
Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone is an organic compound with the molecular formula C22H28N2. This compound is a derivative of benzaldehyde and is characterized by the presence of a hydrazone functional group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone typically involves the reaction of 4-pentylbenzaldehyde with 4-propylphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s aromatic structure allows it to interact with biological membranes and proteins, potentially leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 4-pentyl-: A simpler derivative without the hydrazone group.
4-Pentylbenzaldehyde: Another related compound with a different substitution pattern.
4-Propylphenylhydrazine: The hydrazine precursor used in the synthesis.
Uniqueness
Benzaldehyde, 4-pentyl-, ((4-propylphenyl)methylene)hydrazone is unique due to its specific hydrazone linkage, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
72010-26-5 |
|---|---|
Formule moléculaire |
C22H30N2 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
N-[(E)-(4-pentylphenyl)methylideneamino]-1-(4-propylphenyl)methanamine |
InChI |
InChI=1S/C22H30N2/c1-3-5-6-8-20-11-15-22(16-12-20)18-24-23-17-21-13-9-19(7-4-2)10-14-21/h9-16,18,23H,3-8,17H2,1-2H3/b24-18+ |
Clé InChI |
TVVVXBDADDEUML-HKOYGPOVSA-N |
SMILES isomérique |
CCCCCC1=CC=C(C=C1)/C=N/NCC2=CC=C(C=C2)CCC |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C=NNCC2=CC=C(C=C2)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


